molecular formula C9H14N2O3 B1625981 (3,4,5-Trimethoxyphenyl)hydrazine CAS No. 51304-75-7

(3,4,5-Trimethoxyphenyl)hydrazine

Cat. No. B1625981
CAS RN: 51304-75-7
M. Wt: 198.22 g/mol
InChI Key: DEEDXIVCNOOEAV-UHFFFAOYSA-N
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Description

(3,4,5-Trimethoxyphenyl)hydrazine, also known as TMPH, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a hydrazine derivative that has been found to possess a range of interesting properties, including anti-cancer and anti-inflammatory effects.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrazole Derivatives : (3,4,5-Trimethoxyphenyl)hydrazine has been used in the synthesis of pyrazole derivatives. These compounds were tested for antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Mohamed, Khalile, Ismail, & Kadh, 2006).

  • Reactivity with Tetrahydropyridines : This compound has shown interesting reactivity with tetrahydropyridine derivatives under acidic conditions, leading to the formation of hydrazones, pyrazolines, or pyridazinones. This variability in reaction outcomes is significant in the context of synthetic organic chemistry (Figueroa, Caballero, Puebla, Tomé, & Medarde, 2006).

Synthesis of Heterocyclic Compounds

  • Heteroannulation of Pyrido[2,3-d]pyrimidine : The compound has been utilized in the synthesis of pyrido[2,3-d]pyrimidine derivatives, leading to a variety of fused heterocyclic systems. This demonstrates its utility in the synthesis of complex organic molecules with potential pharmacological applications (Mahmoud, Shalaby, Gad, & El-Khamry, 2009).

Material Science and Engineering

  • GaN Film Growth : Hydrazine, including derivatives like (3,4,5-Trimethoxyphenyl)hydrazine, has been employed as a nitrogen source for the deposition of GaN films, a key material in electronics and optoelectronics (Gaskill, Bottka, & Lin, 1986).

Chemical Sensors and Detection

  • Hydrazine Detection : Derivatives of (3,4,5-Trimethoxyphenyl)hydrazine have been used to develop chemosensors for hydrazine detection. These sensors show high selectivity and sensitivity, indicating their potential in environmental monitoring and safety applications (Guo, Niu, Yang, Li, Wei, Yang, Chen, & Qin, 2020).

  • Fluorescent Probes for Bio-Imaging : Fluorescent probes based on this compound have been developed for bio-imaging applications, demonstrating the versatility of (3,4,5-Trimethoxyphenyl)hydrazine in biotechnological research (Fan, Sun, Hu, Cao, Cheng, Dong, Song, Liu, Sun, & Peng, 2012).

properties

IUPAC Name

(3,4,5-trimethoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-12-7-4-6(11-10)5-8(13-2)9(7)14-3/h4-5,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEDXIVCNOOEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539426
Record name (3,4,5-Trimethoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4,5-Trimethoxyphenyl)hydrazine

CAS RN

51304-75-7
Record name (3,4,5-Trimethoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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